![molecular formula C5H7Br2N3O2 B14636475 2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole CAS No. 56610-61-8](/img/structure/B14636475.png)
2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications .
Preparation Methods
The synthesis of 2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole typically involves multi-step reactions. One common method includes the reaction of a suitable imidazole precursor with dibromo(nitro)methyl reagents under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as nickel complexes . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The dibromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole can be compared with other imidazole derivatives such as:
1-Methylimidazole: Known for its use in pharmaceuticals and as a catalyst.
2-Methylimidazole: Used in the synthesis of various organic compounds.
4,5-Dihydroimidazole: Studied for its biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
56610-61-8 |
|---|---|
Molecular Formula |
C5H7Br2N3O2 |
Molecular Weight |
300.94 g/mol |
IUPAC Name |
2-[dibromo(nitro)methyl]-1-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C5H7Br2N3O2/c1-9-3-2-8-4(9)5(6,7)10(11)12/h2-3H2,1H3 |
InChI Key |
FENMETGERHGZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C([N+](=O)[O-])(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


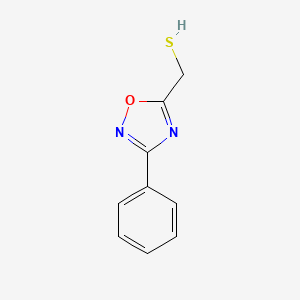


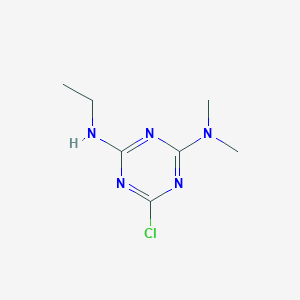
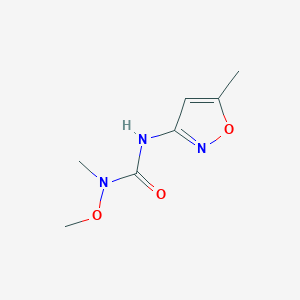
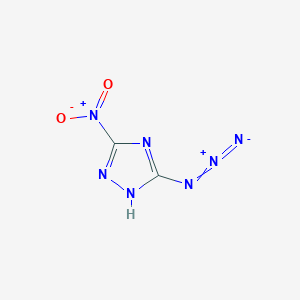
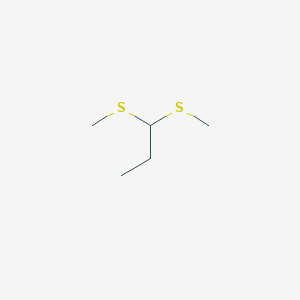

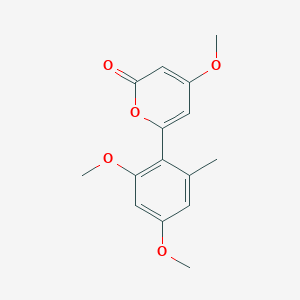
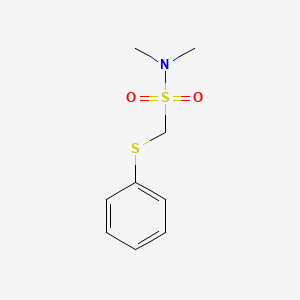
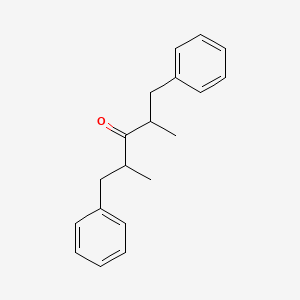
![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)

![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
